molecular formula C19H14N2O3S B5716960 6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one

6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5716960
M. Wt: 350.4 g/mol
InChI Key: HCULFGHALNWAGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit significant interest due to their diverse biological activities and chemical properties. The interest in synthesizing such compounds lies in their potential applications across various fields of chemistry and biology, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed oxidative carbonylation of ethynylaniline derivatives, providing a pathway to 4H-3,1-benzoxazines among others. This method highlights a catalytic approach that allows for the formation of complex molecules with high efficiency (Costa et al., 2004).

Molecular Structure Analysis

The adaptable coordination chemistry towards metals such as zinc and mercury showcases the compound's versatility. The ligand can provide different environments to the metal center, depending on its coordination modes, which is critical for understanding its chemical behavior and potential applications (Ardizzoia et al., 2010).

Chemical Reactions and Properties

Reactions of related compounds with isocyanates demonstrate the facile synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones, highlighting the compound's reactivity and potential for creating diverse chemical structures (Chern et al., 1988).

Physical Properties Analysis

The physical properties of such compounds are often determined by their molecular structure. For example, the presence of various functional groups can influence solubility, melting points, and crystalline structure. However, specific physical properties of "6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one" are not detailed in the available literature.

Chemical Properties Analysis

Chemical properties are closely tied to the compound's reactivity towards other chemicals. For instance, the behavior of benzoxazinone derivatives under different conditions reveals the synthesis of novel compounds, indicating a wide range of chemical reactivities and potential for further derivatization (El-hashash et al., 2016).

properties

IUPAC Name

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-16(13-5-7-17-15(9-13)20-18(23)10-24-17)11-25-19-8-6-12-3-1-2-4-14(12)21-19/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULFGHALNWAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one

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